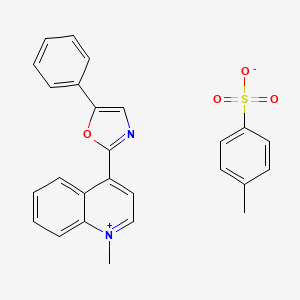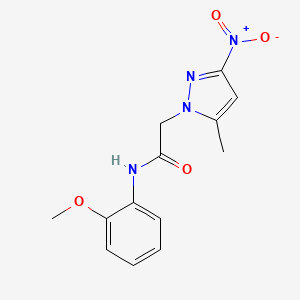
1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate, also known as MOQ, is a fluorescent probe used in biochemical and physiological research. It has been found to have a wide range of applications in the study of cellular processes and signaling pathways.
Mecanismo De Acción
1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate is a fluorescent probe that binds to specific targets in cells, such as proteins or lipids, and emits fluorescence when excited by light of a certain wavelength. The mechanism of action of 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate acts as a FRET donor and emits fluorescence when it transfers energy to an acceptor molecule.
Biochemical and Physiological Effects:
1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate has also been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest. Additionally, 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate has been shown to modulate the activity of certain enzymes, such as protein kinase C (PKC), and to affect the expression of genes involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate as a fluorescent probe is its high sensitivity and specificity for certain targets in cells. 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate is also relatively easy to use and does not require complex instrumentation. However, one limitation of using 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate is its potential toxicity to cells at high concentrations. Additionally, 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate may not be suitable for studying certain cellular processes that require long-term imaging due to its photobleaching properties.
Direcciones Futuras
There are several future directions for the use of 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate in scientific research. One potential application is in the study of the role of lipid droplets in cellular processes, such as lipid metabolism and signaling. 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate could also be used to investigate the effects of ROS on cellular processes and to study the dynamics of calcium signaling in cells. Additionally, 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate could be modified to target specific proteins or lipids in cells, allowing for more precise imaging and analysis.
Métodos De Síntesis
1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate can be synthesized through a multi-step process starting with the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-4-phenylquinoline. This compound is then reacted with methyl iodide to form the quaternary salt, which is subsequently reacted with 2-phenyl-1,3-oxazole to form 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate.
Aplicaciones Científicas De Investigación
1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate has been widely used as a fluorescent probe in cellular imaging and microscopy studies. It has been found to be useful in the study of intracellular signaling pathways, such as the MAPK/ERK pathway, and in the detection of reactive oxygen species (ROS) in cells. 1-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolinium 4-methylbenzenesulfonate has also been used to study the dynamics of lipid droplets in live cells and to investigate the role of calcium signaling in cellular processes.
Propiedades
IUPAC Name |
4-methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2O.C7H8O3S/c1-21-12-11-16(15-9-5-6-10-17(15)21)19-20-13-18(22-19)14-7-3-2-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTANJUFYWHMJH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C2=CC=CC=C21)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6072255.png)
![1-(5-{[(2-adamantylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6072257.png)

![5-[(2-chlorobenzoyl)amino]-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6072282.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)
![1-(2-methoxyphenyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6072294.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6072297.png)
![N-[1-(4-pyridinyl)propyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6072298.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide](/img/structure/B6072301.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6072302.png)
![1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B6072308.png)
![3-[(4-{[(4-bromophenyl)thio]methyl}benzoyl)amino]benzoic acid](/img/structure/B6072313.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072319.png)
![5-(2,3-dichlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6072338.png)